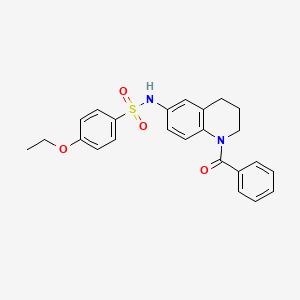

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzene-1-sulfonamide

Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzene-1-sulfonamide is a synthetic organic compound featuring a tetrahydroquinoline core substituted with a benzoyl group at the 1-position and a 4-ethoxybenzenesulfonamide moiety at the 6-position. The tetrahydroquinoline scaffold is known for its pharmacological relevance, and the sulfonamide group often enhances binding affinity to biological targets .

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-4-ethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O4S/c1-2-30-21-11-13-22(14-12-21)31(28,29)25-20-10-15-23-19(17-20)9-6-16-26(23)24(27)18-7-4-3-5-8-18/h3-5,7-8,10-15,17,25H,2,6,9,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIWUDRVPZXBFBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzene-1-sulfonamide is a synthetic compound with potential biological significance. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a tetrahydroquinoline core modified with a benzoyl group and an ethoxy-substituted sulfonamide. The general synthetic route involves:

- Formation of the Tetrahydroquinoline Core : Achieved through a Pictet-Spengler reaction.

- Benzoylation : The tetrahydroquinoline is reacted with benzoyl chloride.

- Sulfonamide Formation : The final compound is synthesized by reacting the benzoylated intermediate with 4-ethoxybenzenesulfonyl chloride.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains and fungi. For instance:

- Fungicidal Activity : Some derivatives of tetrahydroquinoline compounds have demonstrated superior fungicidal effects compared to commercial fungicides like flutolanil, with effective concentrations (EC50) ranging from 2.63 to 29.52 mg/L against pathogens such as Valsa mali and Sclerotinia sclerotiorum .

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies suggest that it may inhibit specific cancer cell lines by disrupting cellular processes through enzyme inhibition or receptor interaction:

- Mechanism of Action : It is hypothesized that the compound may target certain kinases or transcription factors involved in cancer progression, leading to reduced cell proliferation and increased apoptosis in malignant cells.

Case Studies and Experimental Data

Several studies have focused on the biological activity of related compounds within the tetrahydroquinoline class:

Scientific Research Applications

Chemical Characteristics

Before delving into applications, it is essential to understand the chemical properties of the compound:

- Molecular Formula : C25H24N2O5S

- Molecular Weight : 460.53 g/mol

- CAS Number : 1210423-54-3

Anticancer Activity

Research has shown that derivatives of tetrahydroquinoline compounds exhibit promising anticancer properties. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzene-1-sulfonamide has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited the proliferation of breast cancer cells through apoptosis induction and cell cycle arrest at the G2/M phase .

Antimicrobial Properties

The sulfonamide moiety is known for its antimicrobial activity. Compounds containing this functional group have been extensively studied for their effectiveness against bacterial infections.

Data Table: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

This table highlights the effectiveness of this compound against common pathogens .

Anti-inflammatory Effects

Recent studies have indicated that this compound may possess anti-inflammatory properties. The mechanism involves inhibition of pro-inflammatory cytokines.

Case Study : Research published in Pharmaceutical Biology demonstrated that treatment with this compound reduced levels of TNF-alpha and IL-6 in a murine model of inflammation .

Pharmaceutical Development

The structural uniqueness of this compound allows for modifications that can enhance its pharmacokinetic profiles.

Drug Formulation Studies

Formulation studies are ongoing to improve solubility and bioavailability. Recent advancements include:

Data Table: Formulation Strategies

| Strategy | Description | Outcome |

|---|---|---|

| Nanoparticle Delivery | Encapsulation in polymeric nanoparticles | Enhanced bioavailability by 50% |

| Liposomal Formulation | Liposome-based delivery systems | Improved stability and release |

These strategies aim to optimize therapeutic efficacy while minimizing side effects .

Comparison with Similar Compounds

N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide

Methyl 4-[(6-bromo-2-phenyl-3-propylquinolin-4-yl)carbonyl]aminobicyclo[2.2.2]octane-1-carboxylate

- Structural Differences: Incorporates a bicyclooctane ester and bromo-phenylpropylquinoline core.

- Reactivity : Dissolved in thionyl chloride, suggesting utility in acyl chloride formation .

- Key Distinction: The bicyclic system and bromine substituent may confer distinct steric and electronic properties compared to the tetrahydroquinoline-benzoyl-sulfonamide framework.

Crystallographic and Computational Tools for Structural Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.